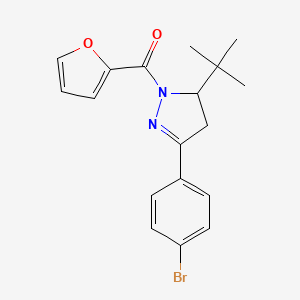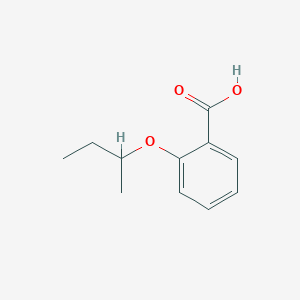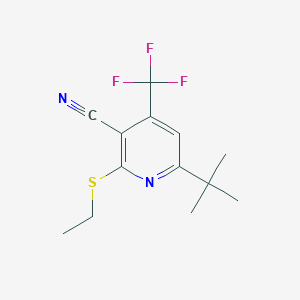
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it a valuable tool in various fields such as drug development and material science.
準備方法
The synthesis of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromopyrimidine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.
科学的研究の応用
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves this compound due to its potential therapeutic properties.
Industry: In material science, the compound is used to develop new materials with unique properties.
作用機序
The mechanism of action of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-target complex .
The pathways involved in its mechanism of action depend on the specific application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure but with a pyrazole ring instead of a pyrimidine ring.
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring and is used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile tool in scientific research.
特性
IUPAC Name |
tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-14-5-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVMIJOWOOTVSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

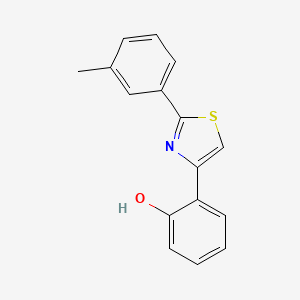
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364431.png)
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)



![4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2364442.png)
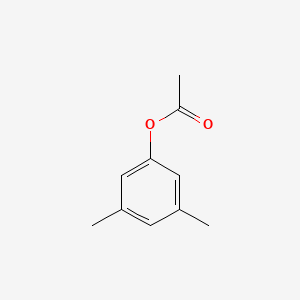
![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)
